molecular formula C10H11ClO3 B6257258 2-(2-chloro-4-ethoxyphenyl)acetic acid CAS No. 70757-37-8

2-(2-chloro-4-ethoxyphenyl)acetic acid

Cat. No.: B6257258
CAS No.: 70757-37-8
M. Wt: 214.64 g/mol
InChI Key: UTVJIJMTEXCLDP-UHFFFAOYSA-N
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Description

2-(2-chloro-4-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and an ethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-ethoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically involve heating the mixture under reflux with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-chloro-4-ethoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-ethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)acetic acid: Lacks the ethoxy group, which may affect its reactivity and applications.

    2-(4-ethoxyphenyl)acetic acid: Lacks the chlorine atom, which can influence its chemical properties and biological activity.

    Phenylacetic acid: The parent compound without any substitutions, used as a reference for comparing the effects of different substituents.

Uniqueness

2-(2-chloro-4-ethoxyphenyl)acetic acid is unique due to the presence of both chlorine and ethoxy substituents on the phenyl ring. These functional groups can significantly influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

70757-37-8

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)acetic acid

InChI

InChI=1S/C10H11ClO3/c1-2-14-8-4-3-7(5-10(12)13)9(11)6-8/h3-4,6H,2,5H2,1H3,(H,12,13)

InChI Key

UTVJIJMTEXCLDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CC(=O)O)Cl

Purity

95

Origin of Product

United States

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